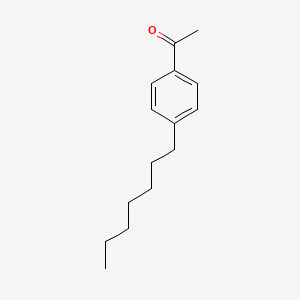

4'-Heptylacetophenone

Overview

Description

4'-Heptylacetophenone is a chemical compound that belongs to the family of acetophenones. While the provided papers do not directly discuss 4'-Heptylacetophenone, they do provide insights into similar compounds and their properties, which can be extrapolated to understand the characteristics of 4'-Heptylacetophenone. Acetophenones are known for their diverse applications in the synthesis of fine chemicals, pharmaceuticals, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of acetophenone derivatives can be achieved through various methods, including acylation reactions. For instance, 4-phenoxyacetophenone is synthesized via acylation of diphenyl ether using solid acid catalysts, such as macroporous cation exchange resins . Similarly, 4-Choloro-2-hydroxyacetophenone is synthesized from 3-aminophenol through a series of reactions including acetylation, methylation, and Fries rearrangement . These methods could potentially be adapted for the synthesis of 4'-Heptylacetophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and conformational stability of acetophenone derivatives can be studied using spectroscopic methods and computational predictions. For example, the structure of a compound from Ageratina grandifolia was revised using DFT computational predictions, which showed a chromane skeleton rather than the original epoxide derivative . In another study, the molecular structure of 4-hexylacetophenone was analyzed using DFT methods, which helped identify the most stable conformer of the molecule . These techniques could be applied to determine the molecular structure of 4'-Heptylacetophenone.

Chemical Reactions Analysis

Acetophenone derivatives undergo various chemical reactions, which can be influenced by the presence of substituents on the phenyl ring. The reactivity of these compounds can be explored through experimental and theoretical analyses, such as the Friedel–Crafts acylation of thioanisole to produce 4-(methylthio)acetophenone using solid acids . The understanding of these reactions can provide insights into the potential reactivity of 4'-Heptylacetophenone in various chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives can be characterized using spectroscopic techniques and computational analyses. For instance, the vibrational spectra, infrared intensities, and Raman activities of 4-hexylacetophenone were determined using FT-IR and FT-Raman spectroscopy, complemented by DFT calculations . Additionally, the electronic properties, such as HOMO and LUMO energies, can be determined using time-dependent TD-DFT approaches . These methods can be employed to analyze the physical and chemical properties of 4'-Heptylacetophenone, including its spectroscopic characteristics and electronic structure.

Scientific Research Applications

Green Chemistry in Acylation Reactions

4'-Heptylacetophenone is structurally related to acetophenone derivatives, which have been extensively studied for their utility in various chemical reactions, including acylation. A notable advancement in green chemistry involves the acylation of resorcinol with acetic acid to produce 2',4'-dihydroxyacetophenone, a process traditionally reliant on harmful acylating agents and excessive zinc chloride, leading to waste disposal issues. By employing benign acylating agents like acetic acid and reusable catalysts such as Amberlyst-36, an ion exchange resin, the synthesis becomes more environmentally friendly, aligning with the principles of green chemistry (Yadav & Joshi, 2002).

Advancements in Friedel–Crafts Acylation

Friedel–Crafts acylation, a cornerstone in the production of drug intermediates like 4-(methylthio)acetophenone, essential for synthesizing Vioxx (Rofecoxib), has been revolutionized by replacing traditional corrosive catalysts with solid acids. This shift not only reduces pollution but also enhances the process's sustainability, showcasing a significant leap in cleaner production methods (Yadav & Bhagat, 2005).

Spectroscopic Analysis and Molecular Structure

The structural and vibrational analysis of compounds similar to 4'-Heptylacetophenone, such as 4-hexylacetophenone, provides insights into their molecular stability and potential applications in materials science. Through advanced spectroscopic techniques and density functional theory, researchers can deduce the most stable conformers, contributing to the understanding of their physical and chemical properties (Saravanan & Balachandran, 2015).

Molecular Engineering and Magnetism

In the realm of materials science, the design of hybrid materials incorporating acetophenone derivatives demonstrates the versatility of these compounds. For instance, the use of benzophenone-2,4'-dicarboxylate to create laminar hybrid materials with single-chain magnet behavior showcases the innovative applications of acetophenone derivatives in developing advanced magnetic materials (Hu et al., 2009).

Biodegradation Pathways

Acetophenone derivatives, including 4'-Heptylacetophenone, are also of interest in environmental science, particularly in biodegradation studies. Understanding how microorganisms like Pseudomonas fluorescens degrade acetophenone compounds to less harmful substances is crucial for bioremediation efforts and environmental sustainability. The elucidation of the catabolic pathways of similar compounds can inform the development of strategies to mitigate environmental pollution (Moonen et al., 2008).

Mechanism of Action

Target of Action

It is structurally similar to acetophenone , which is known to interact with R-specific alcohol dehydrogenase in Lactobacillus brevis .

Mode of Action

Based on its structural similarity to acetophenone, it may interact with its targets in a similar manner .

Biochemical Pathways

Given its structural similarity to acetophenone, it might be involved in similar metabolic pathways .

Pharmacokinetics

Based on its structural similarity to acetophenone, it might have similar pharmacokinetic properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and presence of other chemicals can affect the compound’s stability and its interactions with its targets.

properties

IUPAC Name |

1-(4-heptylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-3-4-5-6-7-8-14-9-11-15(12-10-14)13(2)16/h9-12H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQBRZOXCKKBKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9068039 | |

| Record name | Ethanone, 1-(4-heptylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Heptylacetophenone | |

CAS RN |

37593-03-6 | |

| Record name | 1-(4-Heptylphenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37593-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-heptylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037593036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Heptylacetophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(4-heptylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 1-(4-heptylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9068039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-heptylphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.673 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

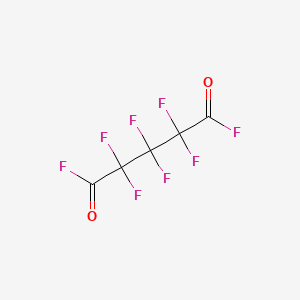

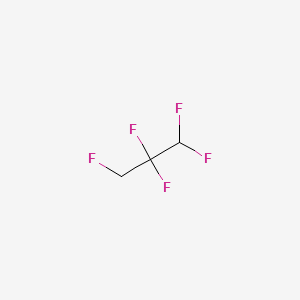

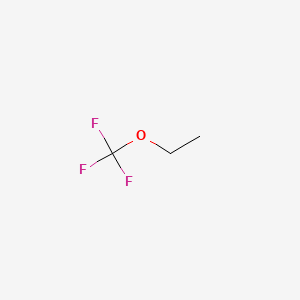

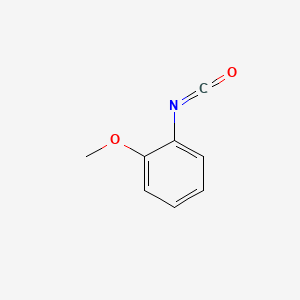

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.